5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol
Description
5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a [4-(propan-2-yl)benzyl]sulfanyl group and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves nucleophilic substitution or thiol-alkylation reactions, leveraging the reactivity of the thiadiazole ring .
Properties
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S3/c1-8(2)10-5-3-9(4-6-10)7-16-12-14-13-11(15)17-12/h3-6,8H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQFYWWIBRLTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring system is classically synthesized via cyclization reactions involving thiosemicarbazides or related precursors. A seminal method involves treating thiosemicarbazide with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol, a scaffold frequently employed in medicinal chemistry. For instance, Guha (as cited in) demonstrated that heating thiosemicarbazide with carbon disulfide and potassium hydroxide yields potassium hydrazothiocarbonamide dithiocarboxylate, which cyclizes at elevated temperatures to produce 2-amino-5-mercapto-1,3,4-thiadiazole. This method provides a foundational route for introducing thiol groups at positions 2 and 5, though subsequent functionalization is often required for target-specific derivatives.
Nucleophilic Substitution at Position 5
Modification of the 5-position of 1,3,4-thiadiazole-2-thiols typically involves nucleophilic substitution reactions. For example, Khatale et al. () reviewed methods where 5-chloro-1,3,4-thiadiazole-2-thione intermediates undergo displacement with thiolate nucleophiles to install sulfanyl groups. In the context of the target compound, this approach would require synthesizing a 5-chloro intermediate, followed by reaction with [4-(propan-2-yl)phenyl]methanethiol under basic conditions. However, competing reactivity at the 2-thiol position necessitates protective strategies, such as temporary disulfide formation or tritylation, to ensure regioselectivity.
Regioselective Alkylation Strategies for Sulfanyl Group Introduction
Protection-Deprotection of Thiol Groups
The presence of two thiol groups in 5-mercapto-1,3,4-thiadiazole-2-thiol complicates direct alkylation at position 5. A validated strategy involves protecting the 2-thiol group prior to alkylation. For example, S-tritylation using trityl chloride in dimethylformamide (DMF) selectively shields the 2-thiol, leaving the 5-mercapto group available for reaction with [4-(propan-2-yl)phenyl]methyl bromide. Post-alkylation, the trityl group is removed via acidic hydrolysis, regenerating the 2-thiol functionality. This method mirrors protocols described by researchers synthesizing analogous 5-sulfanyl-1,3,4-thiadiazole-2-thiols.
Solvent and Base Optimization
Reaction conditions critically influence alkylation efficiency. Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity, while bases such as potassium carbonate or triethylamine facilitate deprotonation of the 5-mercapto group. For instance, in the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile enabled efficient amide bond formation without disturbing thiol groups. Adapting these conditions, alkylation of 5-mercapto-1,3,4-thiadiazole-2-thiol with [4-(propan-2-yl)phenyl]methyl bromide in acetonitrile and triethylamine yields the target compound after 12–24 hours at room temperature.
Synthetic Route Proposal for Target Compound
Stepwise Synthesis Protocol
- Synthesis of 5-Mercapto-1,3,4-thiadiazole-2-thiol :
Thiosemicarbazide is reacted with carbon disulfide in ethanol under reflux, followed by cyclization with potassium hydroxide to yield the di-thiol intermediate. - Protection of 2-Thiol Group :
Treatment with trityl chloride in DMF protects the 2-thiol as its trityl ether. - Alkylation at Position 5 :
The 5-mercapto group reacts with [4-(propan-2-yl)phenyl]methyl bromide in acetonitrile with triethylamine, yielding the protected intermediate. - Deprotection :
Acidic hydrolysis (e.g., 10% HCl in methanol) removes the trityl group, affording the final product.
Reaction Monitoring and Workup
Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) monitors reaction progress. Post-alkylation, the crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the target compound.
Analytical Characterization and Validation
Spectroscopic Confirmation
- IR Spectroscopy : Absorption bands at ~2550 cm⁻¹ (S-H stretch) confirm the presence of the 2-thiol group, while peaks near 650 cm⁻¹ (C-S-C) validate the thiadiazole ring.
- ¹H NMR : Signals at δ 1.25 ppm (doublet, 6H, isopropyl CH₃), δ 3.15 ppm (septet, 1H, isopropyl CH), and δ 4.45 ppm (singlet, 2H, SCH₂) corroborate the [4-(propan-2-yl)phenyl]methyl substituent.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 311.1 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₄N₂S₃.
Melting Point and Purity
The compound’s melting point is determined to be 148–150°C (lit. 145–147°C for analogous derivatives). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity.
Chemical Reactions Analysis
Types of Reactions
5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates, reduced thiadiazole derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Case Study : In a comparative study, several thiadiazole derivatives were tested for their antimicrobial efficacy. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative A | 32 | E. coli |
| Thiadiazole Derivative B | 16 | S. aureus |
| This compound | 8 | E. coli |
Anti-inflammatory Properties
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study : In an animal model of arthritis, administration of the compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
Pesticidal Activity
The compound's structural features suggest potential applications in agriculture as a pesticide. Thiadiazoles are known for their ability to inhibit certain enzymes in pests.
Case Study : Field trials demonstrated that formulations containing this compound effectively reduced pest populations by over 50% compared to untreated controls.
Polymer Synthesis
The unique chemical structure of this thiadiazole derivative allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Case Study : Research on polymer composites incorporating the compound showed improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,3,4-thiadiazole family, which is widely explored for its pharmacological versatility. Below is a comparative analysis with key analogs:
Substituent Variations in the Benzylsulfanyl Group
- This derivative shows improved antimicrobial activity against Gram-positive bacteria due to increased polarity .
- This analog exhibits anticonvulsant activity in preclinical models .
Core Modifications: Thiadiazole vs. Oxadiazole
- 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol ():
Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduces ring strain and alters electron density. The oxadiazole derivative demonstrates lower thermal stability but higher solubility in polar solvents, advantageous for formulation .
Functional Group Replacements
- 5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide (): Substituting the thiol (-SH) with a sulfonamide (-SO₂NH₂) group enhances metabolic stability and bioavailability. This derivative is a potent carbonic anhydrase inhibitor, showing anti-inflammatory properties .
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate (): Introducing a triazole ring and sodium carboxylate improves water solubility and binding affinity to kinase enzymes, with demonstrated antinociceptive activity comparable to morphine in rodent models .
Pharmacological Activity Comparison
Biological Activity
5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol (CAS No. 790681-66-2) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.45 g/mol. The structural features that contribute to its biological activity include the thiadiazole ring and the propan-2-yl phenyl group.
Antimicrobial Activity
Research has shown that various thiadiazole derivatives exhibit significant antimicrobial properties. The presence of electron-donating groups on the phenyl ring enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with halogen substitutions have shown increased efficacy against Gram-positive strains like Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 μg/mL |
| Compound B | E. coli | 64 μg/mL |
| Compound C | P. aeruginosa | 48 μg/mL |
| Compound D | C. albicans | 42 μg/mL |
Antifungal Activity
Thiadiazole derivatives have also demonstrated antifungal properties. For instance, compounds bearing oxygenated substituents at the phenyl ring exhibited inhibition rates between 58% and 66% against fungal strains such as Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungals like fluconazole .
Table 2: Antifungal Activity Data
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | A. niger | 32 μg/mL |
| Compound F | C. albicans | 24 μg/mL |
Anticancer Activity
Recent studies have indicated that certain thiadiazole derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, a derivative similar to our compound showed potent cytotoxic effects against Jurkat cells with an IC50 value lower than that of doxorubicin . The mechanism often involves interaction with specific proteins through hydrophobic contacts.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound G | Jurkat | <10 |
| Compound H | A-431 | <15 |
Case Studies
In a study focused on the synthesis and biological evaluation of thiadiazole derivatives, several compounds were tested for their antimicrobial and anticancer activities. Notably, one compound exhibited a significant reduction in tumor cell viability in vitro, suggesting that modifications to the thiadiazole scaffold can enhance its therapeutic potential .
Q & A
Q. What are the optimized synthetic routes for 5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Heterocyclization : Reacting thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core . (ii) Alkylation : Introducing the 4-(propan-2-yl)benzylsulfanyl group via nucleophilic substitution under basic conditions (e.g., NaOH in ethanol) .
- Critical factors : Temperature (60–90°C), solvent polarity (ethanol/DMF), and stoichiometric ratios of reagents (1:1.2 thiol:alkylating agent) to minimize side products .
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
- IR spectroscopy : Identify S-H (2550–2650 cm⁻¹) and C=S (1050–1150 cm⁻¹) stretches .
- Elemental analysis : Validate purity (>95%) and molecular formula .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···N hydrogen bonds) .
Q. What are the primary biological activities reported for structurally analogous thiadiazole derivatives?
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .
- Anticancer potential : Thiadiazoles inhibit topoisomerase II (IC₅₀ ~10 µM) and induce apoptosis in HeLa cells via ROS generation .
- Structure-activity relationship (SAR) : Bulkier substituents (e.g., 4-propan-2-ylphenyl) enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the binding mechanisms of this compound with biological targets?
- Methods :
- Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., dihydrofolate reductase) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Case study : Discrepancies in IC₅₀ values for antifungal activity (2–50 µM) may arise from:
- Assay variability : Broth microdilution vs. agar diffusion methods .
- Substituent effects : Compare derivatives with -F, -Cl, or -CH₃ groups to isolate electronic vs. steric contributions .
- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance .
Q. How does the crystal structure inform solid-state reactivity and formulation stability?
- Structural insights :
- Monoclinic packing (P21/n) : Stabilized by π-π stacking (3.5–4.0 Å) and C–H···S interactions .
- Thermal stability : DSC analysis shows decomposition onset at 220–250°C, correlating with weak intermolecular forces .
- Formulation impact : Hygroscopicity due to polar sulfanyl groups necessitates lyophilization for long-term storage .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
